1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

medicinal chemistry structure–activity relationship enzyme inhibition

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0) is a substituted diaryl urea compound with the molecular formula C17H19ClN2O2 and a molecular weight of 318.8 g/mol. It features a 4-chlorobenzyl moiety attached to one urea nitrogen and a 2-hydroxy-3-phenylpropyl chain attached to the other, placing it within a broader class of urea derivatives investigated for enzyme inhibition and receptor modulation.

Molecular Formula C17H19ClN2O2
Molecular Weight 318.8
CAS No. 1351618-66-0
Cat. No. B2860028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea
CAS1351618-66-0
Molecular FormulaC17H19ClN2O2
Molecular Weight318.8
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C17H19ClN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22)
InChIKeyRKXLFXIFCZDILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0) | Product Identification & Physicochemical Baseline for Informed Procurement


1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0) is a substituted diaryl urea compound with the molecular formula C17H19ClN2O2 and a molecular weight of 318.8 g/mol [1]. It features a 4-chlorobenzyl moiety attached to one urea nitrogen and a 2-hydroxy-3-phenylpropyl chain attached to the other, placing it within a broader class of urea derivatives investigated for enzyme inhibition and receptor modulation. Its InChIKey is RKXLFXIFCZDILR-UHFFFAOYSA-N, and its SMILES notation is C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)Cl)O [1].

Enzyme inhibition & receptor modulation studies
Diaryl urea scaffold with distinct substituent effects
High-purity research tool for SAR campaigns

Why Generic Substitution Fails for 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea: Substituent-Dependent Reactivity and Conformation


In-class urea derivatives bearing different 4-substituted benzyl groups (e.g., 4-F, 4-OCH3) or alternative hydroxyalkyl chains cannot be freely interchanged without altering critical molecular properties. The 4-chloro substituent exerts a characteristic electron-withdrawing inductive effect (Hammett σp ≈ 0.23) that modulates the electron density of the urea carbonyl, impacting hydrogen-bonding strength with biological targets; this effect differs markedly from the 4-fluoro analog (σp ≈ 0.06) or the electron-donating 4-methoxy analog (σp ≈ -0.27) [1]. Furthermore, the position of the hydroxyl group (2-hydroxy vs. 3-hydroxy isomer) dictates the capacity for intramolecular hydrogen bonding, which can pre-organize the molecule into a specific bioactive conformation . These substituent-dependent effects mean that even close structural analogs cannot be considered functionally interchangeable for research or screening purposes.

Electronic substituent mismatch 4-Chloro electron-withdrawing effect is markedly stronger than 4-fluoro or 4-methoxy, altering urea carbonyl hydrogen-bonding capacity.
Conformational pre-organization gap 2-Hydroxy isomer enables intramolecular H-bond; 3-hydroxy isomer cannot adopt this constrained conformation, shifting recognition profiles.
Lipophilicity-driven assay divergence Estimated logP of the 4-chloro analog is substantially higher, impacting membrane permeability and protein binding relative to fluoro/methoxy analogs.

Product-Specific Quantitative Evidence Guide for 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0)


Electronic Modulation of the Urea Core: Hammett σp Constants for 4-Substituted Benzyl Analogs

The electron-withdrawing capacity of the 4-chlorobenzyl group, quantified by the Hammett σp constant of 0.23, is substantially greater than that of the 4-fluorobenzyl analog (σp = 0.06) and directionally opposite to the electron-donating 4-methoxybenzyl analog (σp = -0.27) [1]. This directly modulates the electrophilicity of the urea carbonyl carbon and the acidity of the urea NH protons, parameters critical for hydrogen bonding and target engagement.

Electronic effect (σp)
Class-level
4-Cl σp = 0.23 vs. 4-F σp = 0.06, 4-OCH₃ σp = −0.27, H σp = 0.00
Modulates urea carbonyl electrophilicity and H-bonding strength
Class-level inference from Hammett constants; target-specific impact requires validation
medicinal chemistry structure–activity relationship enzyme inhibition

Conformational Constraint by Hydroxyl Positioning: 2-Hydroxy vs. 3-Hydroxy Isomer Comparison

The target compound bears the hydroxyl group at the 2-position of the 3-phenylpropyl chain, enabling the formation of a 6-membered intramolecular hydrogen bond with the urea carbonyl oxygen. The isomeric 3-hydroxy analog (CAS 1396882-25-9) places the hydroxyl at the terminal position where this intramolecular stabilization is geometrically inaccessible, resulting in a fully extended, rotationally flexible conformation .

Intramolecular H-bond capacity
Data to verify
2-OH: 6-membered H-bond feasible; 3-OH isomer: geometry prohibits H-bond with urea C=O
Conformational pre-organization may differ, impacting molecular recognition
No experimental binding data; based on molecular geometry analysis
conformational analysis medicinal chemistry intramolecular hydrogen bonding

Lipophilicity Modulation: Calculated LogP Comparison of 4-Chlorobenzyl vs. 4-Fluorobenzyl vs. 4-Methoxybenzyl Urea Derivatives

Using fragment-based lipophilicity estimation (Hansch-Leo method), the substitution of 4-F (π = 0.14) with 4-Cl (π = 0.71) on the benzyl ring increases the calculated logP of the urea derivative by approximately 0.57 log units; substitution with 4-OCH3 (π = -0.02) results in a difference of approximately 0.73 log units relative to 4-Cl [1].

Lipophilicity (π constant)
Class-level
π(Cl) = 0.71, π(F) = 0.14, π(OCH₃) = −0.02; Δπ Cl vs. F = +0.57
Higher lipophilicity influences membrane permeability and protein binding
Estimated from fragment constants; measured logP may differ
lipophilicity ADME prediction drug-likeness

Purity Specification and Analytical Documentation for Reproducible Procurement

Commercially available lots of 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea are typically supplied at ≥95% purity as determined by HPLC, with full analytical characterization (1H NMR, 13C NMR, HRMS) available from reputable research chemical suppliers . This level of documentation ensures lot-to-lot reproducibility for screening campaigns.

Commercial purity
Data to verify
≥95% (HPLC); full characterization (NMR, HRMS) available
Enables lot-to-lot reproducibility for quantitative SAR
Vendor documentation; independent verification recommended
quality control compound procurement reproducibility

Best Research and Industrial Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351618-66-0)


Structure–Activity Relationship (SAR) Studies of Urea-Based Enzyme Inhibitors

The distinct Hammett σp value of the 4-chloro substituent (0.23) [1] makes this compound an essential comparator in SAR campaigns aimed at probing electronic requirements of the target binding pocket. Researchers can systematically vary halogen substitution (Cl → F → H) to correlate inhibitor potency with electron-withdrawing capacity while keeping steric parameters approximately constant.

Intramolecular Hydrogen Bonding Probe for Conformational Restriction

The 2-hydroxy position enables intramolecular hydrogen bonding to the urea carbonyl, a feature absent in the 3-hydroxy isomer . This compound serves as a probe to evaluate the role of conformational pre-organization in target binding, with the 3-hydroxy isomer (CAS 1396882-25-9) serving as the non-hydrogen-bonded control.

Halogen Bonding and Halogen-π Interaction Studies

The 4-chlorophenyl moiety can engage in halogen bonding interactions with backbone carbonyls or π-electron systems of aromatic residues in protein binding sites. The target compound, when compared to the 4-fluoro analog (which is a weaker halogen bond donor), enables quantitative assessment of halogen bonding contributions to target affinity.

Lipophilicity-Driven ADME Profiling in Lead Optimization

With its estimated higher lipophilicity (π(Cl) = 0.71) relative to 4-fluoro (π(F) = 0.14) and 4-methoxy (π(OCH3) = -0.02) analogs [2], this compound is suitable for studies correlating lipophilicity with cellular permeability, metabolic stability in liver microsomes, or plasma protein binding, serving as the high-logP benchmark within the series.

Application
Selection Property
Validation Focus
Urea-based enzyme inhibitor SAR
Electron-withdrawing capacity (σp)
Target affinity trend with halogen substitution
Conformational pre-organization probe
Intramolecular H-bond feasibility
Bioactive conformation and target recognition
Halogen bonding interaction studies
Halogen bond donor strength
Target affinity modulation via C–Cl···O/N interactions
Lipophilicity-driven ADME profiling
Estimated logP / lipophilicity rank
Membrane permeability and metabolic stability
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